Cas no 1807254-11-0 (Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate)

Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate
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- インチ: 1S/C10H5F4NO3/c1-17-9(16)6-3-2-5(4-15)7(11)8(6)18-10(12,13)14/h2-3H,1H3
- InChIKey: SMNSOWXJWCBBDE-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C#N)C=CC(C(=O)OC)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 362
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 59.3
Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015011763-1g |
Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate |
1807254-11-0 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
Alichem | A015011763-250mg |
Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate |
1807254-11-0 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015011763-500mg |
Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate |
1807254-11-0 | 97% | 500mg |
806.85 USD | 2021-06-21 |
Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoateに関する追加情報
Methyl 4-Cyano-3-Fluoro-2-(Trifluoromethoxy)Benzoate: A Comprehensive Overview
Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate, also known by its CAS number 1807254-11-0, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, a fluoro group, and a trifluoromethoxy group. These functional groups contribute to its versatile chemical properties and make it an essential component in modern chemical research and industrial applications.
The synthesis of Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate involves a series of carefully controlled reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and purity, particularly in the presence of sensitive functional groups like the trifluoromethoxy moiety. Researchers have also explored the use of catalysts to accelerate reaction rates and improve selectivity, which has become a focal point in green chemistry initiatives.
One of the most notable applications of this compound is in the field of pharmaceuticals. The cyano and trifluoromethoxy groups are known to exhibit strong electron-withdrawing effects, which can significantly influence the pharmacokinetic properties of drugs. For instance, these groups can enhance drug solubility and bioavailability, making them valuable in the development of new therapeutic agents. Recent clinical trials have demonstrated promising results in anti-cancer drug design, where Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate derivatives have shown selective cytotoxicity against cancer cells while minimizing toxicity to healthy tissues.
In addition to pharmaceutical applications, this compound has found extensive use in materials science. The trifluoromethoxy group imparts high thermal stability and chemical resistance, making it ideal for the synthesis of advanced polymers and coatings. For example, researchers have successfully incorporated this compound into polyurethane formulations, resulting in materials with enhanced durability and resistance to environmental factors such as UV radiation and moisture. These advancements have opened new avenues for its application in aerospace and automotive industries.
The electronic properties of Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate also make it a valuable tool in organic electronics. Its ability to act as an electron-deficient acceptor material has been leveraged in the development of organic photovoltaic devices (OPVs). Recent studies have reported improved power conversion efficiencies (PCEs) when this compound is used as an active layer material due to its excellent charge transport properties and light-harvesting capabilities.
From an environmental perspective, the synthesis and application of this compound have been scrutinized for their sustainability. Efforts are being made to develop eco-friendly synthesis routes that minimize waste generation and energy consumption. For instance, solvent-free reaction conditions and recyclable catalysts are being explored to reduce the environmental footprint associated with its production.
In conclusion, Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate (CAS No: 1807254-11-0) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical structure enables it to serve as a building block for advanced materials, pharmaceuticals, and electronic devices. As research continues to uncover new potential uses and optimize existing applications, this compound is poised to play an even more significant role in shaping future technological advancements.
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